trans-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid
CAS No.: 169248-97-9
Cat. No.: VC0050814
Molecular Formula: C₁₇H₂₀F₃NO₄
Molecular Weight: 359.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 169248-97-9 |
|---|---|
| Molecular Formula | C₁₇H₂₀F₃NO₄ |
| Molecular Weight | 359.34 |
| IUPAC Name | (3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C17H20F3NO4/c1-16(2,3)25-15(24)21-8-12(13(9-21)14(22)23)10-5-4-6-11(7-10)17(18,19)20/h4-7,12-13H,8-9H2,1-3H3,(H,22,23)/t12-,13+/m1/s1 |
| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F |
Introduction
Chemical Structure and Properties
Trans-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is characterized by specific chemical identifiers and physical properties that define its behavior in chemical reactions and biological systems.
Basic Identifiers
| Parameter | Value |
|---|---|
| CAS Number | 169248-97-9 |
| Molecular Formula | C₁₇H₂₀F₃NO₄ |
| Molecular Weight | 359.34 g/mol |
| IUPAC Name | (3R,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C17H20F3NO4/c1-16(2,3)25-15(24)21-8-12(13(9-21)14(22)23)10-5-4-6-11(7-10)17(18,19)20/h4-7,12-13H,8-9H2,1-3H3,(H,22,23)/t12-,13+/m1/s1 |
| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F |
| PubChem Compound ID | 44828562 |
Physical and Chemical Properties
The compound typically appears as a white powder with specific chemical properties that make it suitable for various applications in research and development. Its structure contains several functional groups that contribute to its reactivity profile:
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The tert-butoxycarbonyl (Boc) group serves as a protecting group for the pyrrolidine nitrogen.
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The trifluoromethyl group on the phenyl ring enhances lipophilicity and metabolic stability.
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The carboxylic acid moiety provides a site for further functionalization.
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The trans configuration refers to the relative orientation of the phenyl and carboxylic acid groups on the pyrrolidine ring .
The presence of these functional groups influences the compound's solubility, stability, and reactivity, making it particularly useful in organic synthesis and drug development.
Synthesis and Preparation
The synthesis of trans-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid typically involves several steps, focusing on achieving the desired stereochemistry and incorporating the distinctive functional groups.
General Synthetic Routes
Multiple synthetic pathways can be employed to prepare this compound, often involving the following key steps:
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Formation of the pyrrolidine ring through cyclization reactions involving an appropriate amine and a dihaloalkane.
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Introduction of the trifluoromethyl-substituted phenyl group through coupling reactions.
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Protection of the pyrrolidine nitrogen with a Boc group using di-tert-butyl dicarbonate.
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Stereoselective introduction of the carboxylic acid functionality.
Stereocontrol Strategies
The synthesis requires careful control of stereochemistry to ensure the trans configuration between the phenyl and carboxylic acid groups on the pyrrolidine ring. This stereochemical control can be achieved through:
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Use of chiral starting materials
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Asymmetric synthesis techniques
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Stereoselective reactions
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Separation of diastereomers or enantiomers through chromatographic methods
The choice of synthetic route often depends on factors such as desired scale, available starting materials, and required stereochemical purity of the final product.
Applications in Research and Development
Trans-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid serves various purposes in scientific research, particularly in pharmaceutical development and organic synthesis.
Role as a Chemical Intermediate
This compound functions as an important building block in organic synthesis due to its unique structural features:
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The Boc protecting group allows selective deprotection under acidic conditions, enabling further modifications of the pyrrolidine nitrogen.
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The carboxylic acid group provides a versatile handle for the formation of amides, esters, and other derivatives.
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The trifluoromethyl-substituted phenyl ring contributes to enhanced lipophilicity and metabolic stability in resulting compounds .
These characteristics make it valuable in the synthesis of complex molecules, especially those intended for biological applications.
Pharmaceutical Applications
In pharmaceutical research, the compound and its derivatives have been investigated for various potential therapeutic applications:
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As scaffolds for the development of enzyme inhibitors
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In the design of receptor ligands
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As building blocks for compounds with potential neuroprotective properties
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In the synthesis of ring-constrained boropeptide thrombin inhibitors
The trifluoromethyl group, in particular, enhances the drug-like properties of derivative compounds by increasing their metabolic stability and membrane permeability.
Structural Variants and Related Compounds
Several structural analogs of trans-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid exist, differing primarily in the position of the trifluoromethyl group on the phenyl ring or in stereochemical configuration.
Positional Isomers
The position of the trifluoromethyl group on the phenyl ring can vary, leading to different isomers with potentially distinct properties:
| Position of CF₃ | CAS Number | Distinctive Features |
|---|---|---|
| 2-position | 1381947-36-9 | May affect steric interactions around the phenyl-pyrrolidine bond |
| 3-position | 169248-97-9 | The compound of focus in this article |
| 4-position | 955137-85-6 | Different electronic distribution on the phenyl ring |
These positional isomers may exhibit varying physicochemical properties and biological activities despite their structural similarities .
Stereoisomers
Stereoisomers differ in the spatial arrangement of substituents around the pyrrolidine ring:
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(3R,4S) configuration: The configuration discussed in this review
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(3S,4R) configuration: The enantiomer, with potentially different biological activity
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(3S,4S) configuration: Another diastereomer
Each stereoisomer may interact differently with biological targets, highlighting the importance of stereochemical control in synthesis for specific applications.
Biological Activity and Structure-Activity Relationships
Understanding the biological activity of trans-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid provides insights into its potential applications in drug discovery and development.
Influence of Structural Features on Activity
The compound's structural elements contribute differentially to its biological properties:
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The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving bioavailability of derivative compounds.
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The pyrrolidine ring provides conformational constraint, which can improve selectivity for biological targets.
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The trans configuration between the phenyl and carboxylic acid groups creates a specific spatial arrangement that may influence receptor binding .
| Potential Activity | Structural Features Contributing to Activity |
|---|---|
| Enzyme inhibition | Carboxylic acid group for interaction with catalytic sites |
| Receptor modulation | Pyrrolidine ring providing a rigid scaffold |
| Neuroprotection | Trifluoromethyl group enhancing membrane permeability |
| Thrombin inhibition | When incorporated into boropeptide structures |
These potential activities make the compound and its derivatives subjects of interest in medicinal chemistry research .
Analytical Methods and Characterization
Accurate characterization of trans-1-(tert-Butoxycarbonyl)-4-(3-(trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is essential for confirming its identity, purity, and structural features.
Spectroscopic Methods
Various spectroscopic techniques are employed for the characterization of this compound:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the carbon-hydrogen framework, while ¹⁹F NMR is particularly useful for confirming the presence and environment of the trifluoromethyl group.
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Infrared (IR) Spectroscopy: Reveals characteristic absorption bands for functional groups such as the carboxylic acid (C=O stretch around 1700-1725 cm⁻¹) and the Boc group (C=O stretch around 1680-1700 cm⁻¹).
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Mass Spectrometry: Provides molecular weight confirmation and fragmentation patterns characteristic of the structural features.
Chromatographic Analysis
Chromatographic methods are essential for assessing the purity of the compound:
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High-Performance Liquid Chromatography (HPLC): Typically employed with appropriate columns and detection methods to determine purity and to separate stereoisomers if present.
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Thin-Layer Chromatography (TLC): Used for reaction monitoring and preliminary purity assessment.
These analytical methods collectively provide a comprehensive profile of the compound's identity, purity, and structural characteristics.
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